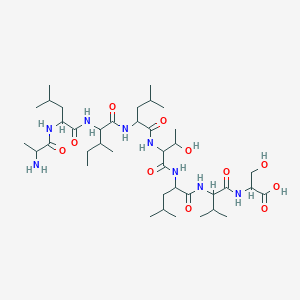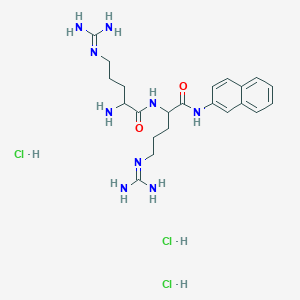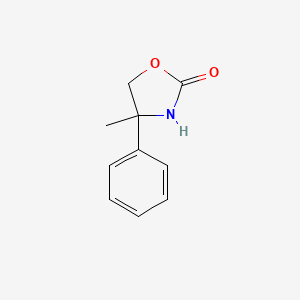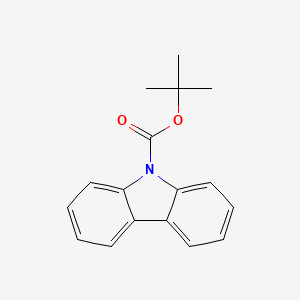
9H-Carbazole-9-carboxylic acid, 1,1-dimethylethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9H-Carbazole-9-carboxylic acid, 1,1-dimethylethyl ester is a chemical compound with the molecular formula C17H17NO2 and a molecular weight of 267.32 g/mol . It is a derivative of carbazole, a heterocyclic aromatic organic compound. This compound is known for its unique structural properties and is used in various scientific research applications.
Méthodes De Préparation
The synthesis of 9H-Carbazole-9-carboxylic acid, 1,1-dimethylethyl ester typically involves the esterification of 9H-carbazole-9-carboxylic acid with tert-butyl alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or a base like sodium hydroxide. The reaction conditions often include heating the mixture under reflux to facilitate the esterification process .
Industrial production methods may involve more advanced techniques such as microwave-assisted synthesis, which can significantly reduce reaction times and improve yields .
Analyse Des Réactions Chimiques
9H-Carbazole-9-carboxylic acid, 1,1-dimethylethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carbazole derivatives.
Reduction: Reduction reactions can convert it into different carbazole-based compounds.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups, leading to the formation of new derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
9H-Carbazole-9-carboxylic acid, 1,1-dimethylethyl ester has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex carbazole derivatives.
Biology: Researchers study its interactions with biological molecules to understand its potential biological activities.
Medicine: It is investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: This compound is used in the production of organic light-emitting diodes (OLEDs) and other electronic materials
Mécanisme D'action
The mechanism of action of 9H-Carbazole-9-carboxylic acid, 1,1-dimethylethyl ester involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
9H-Carbazole-9-carboxylic acid, 1,1-dimethylethyl ester can be compared with other carbazole derivatives such as:
9H-Carbazole-9-ethanol: Similar in structure but with an ethanol group instead of a carboxylic acid ester.
2,3-Dimethoxy-9H-carbazole: Contains methoxy groups, which can alter its chemical properties and reactivity.
3,6-Dichloro-9H-carbazole: Chlorine atoms in the structure can significantly change its reactivity and applications.
The uniqueness of this compound lies in its specific ester functional group, which imparts distinct chemical properties and reactivity compared to other carbazole derivatives.
Propriétés
Numéro CAS |
426826-76-8 |
|---|---|
Formule moléculaire |
C17H17NO2 |
Poids moléculaire |
267.32 g/mol |
Nom IUPAC |
tert-butyl carbazole-9-carboxylate |
InChI |
InChI=1S/C17H17NO2/c1-17(2,3)20-16(19)18-14-10-6-4-8-12(14)13-9-5-7-11-15(13)18/h4-11H,1-3H3 |
Clé InChI |
JOIWBKKEHBOENG-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1C2=CC=CC=C2C3=CC=CC=C31 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


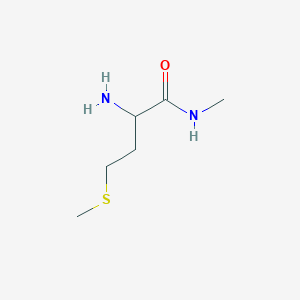
![5-Methyl-5,6,7,8-tetrahydroimidazo[1,5-c]pyrimidine-7-carboxylic acid](/img/structure/B12110213.png)
![(5Z)-2-[(3-hydroxyphenyl)amino]-5-[(1-methyl-1H-pyrrol-2-yl)methylidene]-1,3-thiazol-4(5H)-one](/img/structure/B12110217.png)
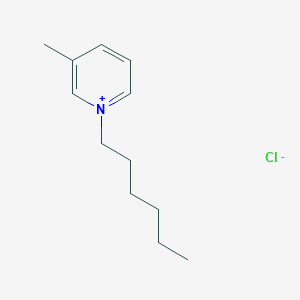
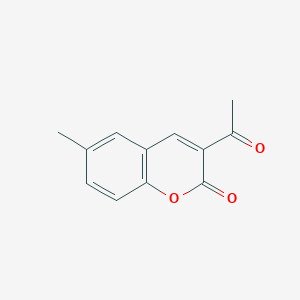
![Methyl 4-(12-acetyloxy-3,6-dihydroxy-10,13-dimethyl-7-oxo-1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B12110237.png)


